Cas no 1018052-77-1 (ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate structure
1018052-77-1 structure
商品名:ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate
CAS番号:1018052-77-1
MF:C12H15N3O2
メガワット:233.266
MDL:MFCD09701566
CID:3159054
PubChem ID:25247682

ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
    • ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate
    • MDL: MFCD09701566
    • インチ: InChI=1S/C12H15N3O2/c1-4-17-11(16)7-15-12-10(9(3)14-15)5-8(2)6-13-12/h5-6H,4,7H2,1-3H3
    • InChIKey: BWZHSHHHIJJLEJ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CN1C2=C(C=C(C)C=N2)C(=N1)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4

ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-231476-0.5g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
0.5g
$284.0 2024-06-20
Enamine
EN300-231476-0.25g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
0.25g
$149.0 2024-06-20
Enamine
EN300-231476-1.0g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
1.0g
$385.0 2024-06-20
Enamine
EN300-231476-1g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1
1g
$385.0 2023-09-15
Enamine
EN300-231476-10g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1
10g
$1654.0 2023-09-15
Enamine
EN300-231476-0.1g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
0.1g
$105.0 2024-06-20
Enamine
EN300-231476-2.5g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
2.5g
$754.0 2024-06-20
Enamine
EN300-231476-5.0g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
5.0g
$1115.0 2024-06-20
Enamine
EN300-231476-0.05g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
0.05g
$69.0 2024-06-20
Enamine
EN300-231476-10.0g
ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate
1018052-77-1 95%
10.0g
$1654.0 2024-06-20

ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate 関連文献

ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetateに関する追加情報

Comprehensive Overview of Ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate (CAS No. 1018052-77-1)

The compound ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate, identified by its CAS number 1018052-77-1, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, has garnered attention for its versatility in drug discovery and material science. Researchers are increasingly exploring its applications due to its heterocyclic properties, which are pivotal in designing bioactive molecules.

In recent years, the demand for heterocyclic compounds like ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate has surged, driven by their role in developing kinase inhibitors and anti-inflammatory agents. This aligns with trending searches on platforms like Google Scholar, where queries such as "pyrazolo[3,4-b]pyridine derivatives in medicine" or "CAS 1018052-77-1 applications" reflect growing interest. The compound's ester functional group further enhances its utility in prodrug synthesis, a hot topic in precision medicine.

From a synthetic chemistry perspective, CAS 1018052-77-1 exemplifies advancements in green chemistry. Its synthesis often involves catalytic methods, reducing waste and energy consumption—a priority for environmentally conscious researchers. Discussions around "sustainable heterocycle synthesis" frequently highlight such innovations, making this compound a model for eco-friendly chemical design.

The ethyl 2-{3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate also intersects with AI-driven drug discovery, another high-traffic keyword in scientific forums. Computational models predict its interactions with biological targets, accelerating the identification of novel therapeutics. This synergy between computational chemistry and experimental validation underscores its relevance in modern research pipelines.

In summary, 1018052-77-1 represents a convergence of pharmaceutical innovation, sustainable synthesis, and cutting-edge technology. Its multifaceted applications ensure its prominence in both academic and industrial settings, addressing pressing needs in healthcare and environmental sustainability.

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